2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a furan ring, a thiazolidinone ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Condensation Reactions: The final compound is formed through a series of condensation reactions involving the furan and thiazolidinone intermediates with appropriate aldehydes and hydrazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(phenyl)acetamide .
- **2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide .
Uniqueness
The presence of the 2-methylphenyl group in 2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide may confer unique steric and electronic properties, potentially enhancing its biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-6-3-4-7-13(11)19-16(23)10-15-17(24)20-18(26-15)22-21-12(2)14-8-5-9-25-14/h3-9,15H,10H2,1-2H3,(H,19,23)(H,20,22,24)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNMJFWGNMZSQ-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NN=C(C)C3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N/C(=N/N=C(\C)/C3=CC=CO3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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